molecular formula C31H31N7O5S3 B2455115 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-58-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2455115
CAS No.: 309968-58-9
M. Wt: 677.81
InChI Key: IWXKTNOYQNCLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H31N7O5S3 and its molecular weight is 677.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N7O5S3/c1-20-7-8-21(2)25(17-20)38-27(35-36-31(38)44-19-28(39)34-30-33-24-5-3-4-6-26(24)45-30)18-32-29(40)22-9-11-23(12-10-22)46(41,42)37-13-15-43-16-14-37/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,40)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKTNOYQNCLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
  • Triazole ring : Associated with a wide range of biological activities.
  • Benzamide structure : Often enhances bioactivity in pharmaceutical compounds.

The molecular formula of this compound is C29H29N7O6S3C_{29}H_{29}N_{7}O_{6}S_{3}, with a molecular weight of approximately 667.77 g/mol. The presence of sulfur and nitrogen heterocycles suggests significant reactivity and potential interactions with biological targets .

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The benzo[d]thiazole and triazole moieties are particularly noted for enhancing bioactivity against various pathogens. For instance, compounds containing thiazole rings have demonstrated effective inhibition against bacterial strains, indicating that this compound may possess similar properties .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as:

  • Inhibition of carbonic anhydrase (CA IX) : This enzyme plays a crucial role in pH regulation within tumor cells. By inhibiting CA IX, the compound disrupts the acidification process essential for tumor growth .

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the presence of electron-donating groups significantly enhance cytotoxicity against various cancer cell lines .

Enzyme Inhibition

Research has indicated that the compound acts as an effective inhibitor of several enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of intermediate compounds through reactions involving benzo[d]thiazole derivatives.
  • Coupling reactions to introduce the triazole and benzamide functionalities.
  • Final purification steps to yield the desired product.

In Vitro Studies

Recent in vitro studies have tested the compound against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
HeLa1.61Significant cytotoxicity observed
A5491.98Comparable activity to standard drugs

These results support the potential use of this compound in therapeutic applications targeting cancer .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicate strong binding interactions primarily through hydrophobic contacts, suggesting a robust mechanism for its anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. Preliminary studies suggest that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide may show effectiveness against:

  • Escherichia coli
  • Bacillus subtilis

These findings highlight the compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains .

Enzyme Inhibition

The compound's unique structure may provide selectivity towards specific enzyme targets. Understanding its mechanism of action through interaction studies can guide modifications to enhance its therapeutic profile. Techniques such as molecular docking and enzyme kinetics assays are essential to elucidate these interactions .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole derivative .
  • Synthesis of the triazole ring .
  • Coupling reactions to form the final product .

Each step must be optimized to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure .

Potential Applications in Drug Development

The versatility of this compound suggests its potential in various therapeutic areas:

  • Antimicrobial agents : Development of new antibiotics targeting resistant strains.
  • Anticancer drugs : Exploration of its efficacy against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound. For instance:

  • A study on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Aspergillus niger .
  • Molecular docking studies have shown promising binding affinities with target enzymes involved in bacterial resistance mechanisms .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential functionalization of the benzothiazole, triazole, and morpholinosulfonyl benzamide moieties. Key steps include:

  • Thioether bond formation : Reacting 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl mercaptan with a chlorinated triazole intermediate under nitrogen at 60–70°C in DMF, monitored via TLC .
  • Morpholinosulfonyl benzamide coupling : Using EDC/HOBt as coupling agents in anhydrous dichloromethane, with reaction completion confirmed by disappearance of the carboxylic acid peak in IR spectroscopy .
    Optimization : Yield improvements (from ~45% to 68%) are achieved by controlling reaction time (12–16 hrs), using molecular sieves to scavenge water, and recrystallizing the final product from ethanol/water mixtures .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR (¹H/¹³C) : Assign peaks to verify the benzothiazole NH (δ 10.2–10.5 ppm), triazole CH2 (δ 4.3–4.6 ppm), and morpholinosulfonyl group (δ 3.5–3.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water containing 0.1% TFA .

Advanced: How can structure-activity relationship (SAR) studies improve its biological activity?

  • Triazole substitution : Replacing the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) increases cytotoxicity (IC50 reduced from 12 µM to 4.5 µM in HeLa cells) by enhancing target binding .
  • Morpholinosulfonyl modification : Introducing a nitro group at the benzamide para-position improves solubility (logP reduced by 0.8) without compromising potency .
    Methodology : Use parallel synthesis to generate analogs, followed by in vitro screening against cancer cell lines and enzymatic assays (e.g., kinase inhibition profiling) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

  • Kinase inhibition : Molecular docking shows the benzothiazole moiety occupies the ATP-binding pocket of Aurora kinase A (ΔG = -9.8 kcal/mol), validated by competitive ATP assays .
  • DNA intercalation : Fluorescence quenching studies with CT-DNA indicate moderate binding (Kb = 1.2 × 10⁴ M⁻¹), suggesting a dual mechanism of action .
  • Metabolic stability : Microsomal assays reveal CYP3A4-mediated oxidation of the triazole methyl group (t1/2 = 28 min), addressed by deuterium substitution (t1/2 extended to 45 min) .

Advanced: How can researchers resolve contradictions in reported biological data?

Example : Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL across studies):

  • Experimental variables : Check inoculum size (CFU/mL) and growth medium (cation-adjusted Mueller-Hinton broth vs. standard agar) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hrs) via HPLC .
    Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to calibrate results .

Advanced: What strategies mitigate synthetic challenges (e.g., low yield, byproducts)?

  • Byproduct formation : The thioether coupling step generates ~15% disulfide dimer; adding TCEP (1 eq.) as a reducing agent reduces this to <5% .
  • Low solubility : Use PEG-400 as a co-solvent during benzamide coupling to improve reactant miscibility and yield .
  • Scale-up : Replace batch synthesis with flow chemistry for the triazole intermediate, achieving 85% conversion at 100 g scale .

Advanced: How to design experiments assessing its pharmacokinetic (PK) properties?

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 to predict intestinal absorption (Pe > 1.5 × 10⁻⁶ cm/s) .
  • Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MSⁿ; block major pathways using CYP inhibitors (e.g., ketoconazole for CYP3A4) .
  • Toxicity : Screen for hERG inhibition (IC50 >10 µM) using patch-clamp assays to prioritize safer analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.